Yttrium(III) hexafluoroacetylacetonate CAS 18911-76-7 properties
Yttrium(III) hexafluoroacetylacetonate CAS 18911-76-7 properties
An In-depth Technical Guide to Yttrium(III) Hexafluoroacetylacetonate (CAS 18911-76-7) for Advanced Material Science and Catalysis
Introduction
Yttrium(III) hexafluoroacetylacetonate, denoted as Y(hfac)₃, is an organometallic coordination complex with the CAS Registry Number 18911-76-7.[1] This compound is centered around a trivalent yttrium ion (Y³⁺) chelated by three hexafluoroacetylacetonate ligands. The unique properties of Y(hfac)₃, primarily its volatility and thermal stability, are derived from the synergy between the metallic core and its highly fluorinated organic ligands. The electron-withdrawing trifluoromethyl (CF₃) groups on the acetylacetonate backbone significantly reduce intermolecular forces and enhance the compound's Lewis acidity, making it a valuable precursor for Chemical Vapor Deposition (CVD) and a potential catalyst for organic synthesis.
This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the compound's properties, a validated synthesis protocol, a critical review of its applications with mechanistic explanations, and comprehensive safety and handling procedures.
Part 1: Physicochemical Properties and Characterization
Yttrium(III) hexafluoroacetylacetonate is a white crystalline solid under ambient conditions.[2][3] Its physical and chemical characteristics are pivotal for its application, particularly in thin-film deposition techniques where precursor stability and vapor pressure are critical. The compound exists in both anhydrous and hydrated forms, which can exhibit different thermal properties. The anhydrous form, CAS 18911-76-7, is the focus of this guide due to its relevance in vapor deposition processes.
Table 1: Core Physicochemical Properties of Yttrium(III) Hexafluoroacetylacetonate
| Property | Value | Source(s) |
| CAS Number | 18911-76-7 | [1][2] |
| Molecular Formula | C₁₅H₃F₁₈O₆Y | [1][2][3] |
| Molecular Weight | 710.10 g/mol | [1][3] |
| Appearance | White crystalline solid or powder | [2][3][4] |
| Melting Point | 166-170 °C | [2] |
| Boiling Point | 240 °C (sublimes) | [2] |
| Synonyms | Yttrium hexafluoroacetylacetonate; Yttrium(III) hexafluoro-2,4-pentanedionate | [1] |
Note: A dihydrate form (CAS 33751-70-1) also exists with a lower melting point of 128-130 °C.[4]
From a structural standpoint, the central yttrium atom is coordinated by the two oxygen atoms of each of the three bidentate hexafluoroacetylacetonate ligands. This coordination geometry shields the metal center and contributes to the molecule's stability. The eighteen fluorine atoms create a fluorinated periphery, which minimizes intermolecular interactions and imparts significant volatility, allowing the compound to be sublimed under vacuum at relatively low temperatures. This property is paramount for its use as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD).
Part 2: Synthesis and Purification Protocol
The synthesis of Y(hfac)₃ relies on a standard acid-base reaction in which an yttrium salt is reacted with hexafluoroacetylacetone (Hhfac). The Hhfac ligand is first deprotonated by a weak base, typically ammonia, to form the hexafluoroacetylacetonate anion in situ, which then chelates with the yttrium cation.
Causality in Experimental Design
The choice of a basic medium (e.g., aqueous ammonia) is critical to facilitate the deprotonation of the β-diketone (Hhfac), making its oxygen atoms available for coordination with the Y³⁺ ion. The subsequent purification by sublimation is not merely a purification step; it is a self-validating process for CVD applications. Only a compound with sufficient volatility and thermal stability will successfully sublime, confirming its suitability as a CVD precursor.
Laboratory-Scale Synthesis Protocol
Reagents and Equipment:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (Hhfac)
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Ethanol
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Ammonium hydroxide (10% aqueous solution)
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Deionized water
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Magnetic stirrer, beakers, Büchner funnel, vacuum flask
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Sublimation apparatus
Procedure:
-
Dissolution: Dissolve 10 mmol of Yttrium(III) chloride hexahydrate in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.
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Ligand Preparation: In a separate beaker, dissolve 33 mmol (a 10% molar excess) of Hhfac in 50 mL of ethanol.
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Reaction: Slowly add the Hhfac solution to the yttrium chloride solution while stirring vigorously.
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Precipitation: Add 10% ammonium hydroxide dropwise to the mixture until the pH reaches approximately 7. A white precipitate of Y(hfac)₃ will form immediately. The base neutralizes the HCl formed during the reaction, driving the equilibrium towards product formation.
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Digestion: Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion and to improve the crystallinity of the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the product three times with 20 mL portions of cold deionized water to remove unreacted salts and ammonium chloride.
-
Drying: Dry the product in a vacuum oven at 50 °C for 12 hours to remove water and any residual solvent.
Purification (Sublimation):
-
Place the crude, dried Y(hfac)₃ powder into the bottom of a sublimation apparatus.
-
Assemble the apparatus and apply a high vacuum (<0.1 Torr).
-
Gently heat the bottom of the apparatus to 170-180 °C using a heating mantle or oil bath.
-
Cool the condenser (cold finger) with circulating water.
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The Y(hfac)₃ will sublime and deposit as pure crystals on the cold finger over several hours.
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Once the sublimation is complete, cool the apparatus to room temperature before venting to atmospheric pressure to collect the purified crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of Y(hfac)₃.
Part 3: Core Applications and Field Insights
The primary application of Y(hfac)₃ is as a volatile precursor for the deposition of yttrium-containing thin films via MOCVD and Atomic Layer Deposition (ALD).
Application in Chemical Vapor Deposition (CVD)
Y(hfac)₃ is a key component in the fabrication of advanced ceramic materials, most notably Yttria-Stabilized Zirconia (YSZ). YSZ is a ceramic in which the crystal structure of zirconium dioxide is made stable at room temperature by the addition of yttrium oxide. These materials are crucial for applications such as thermal barrier coatings in gas turbines and solid oxide fuel cells.
In a typical PE-CVD process, Y(hfac)₃ is heated in a bubbler to generate a vapor, which is then transported by a carrier gas into a reaction chamber containing a substrate. The precursor molecules adsorb onto the heated substrate and decompose, ideally forming a uniform, high-purity yttrium oxide (Y₂O₃) thin film.
Expert Insight: Precursor Efficiency in YSZ Deposition
A comparative study on YSZ deposition by PE-CVD investigated the efficiency of three different yttrium precursors: Y(acac)₃, Y(tmhd)₃, and Y(hfac)₃.[5][6] The results showed that at deposition temperatures between 700 and 800 °C, Y(hfac)₃ was the least efficient at incorporating yttria into the growing film.[5][6]
The causality behind this lower efficiency is rooted in the decomposition chemistry of the ligand. The high fluorine content of the hfac ligand, while beneficial for volatility, can be detrimental to the deposition of pure oxide films. During thermal decomposition, the strong carbon-fluorine bonds can lead to the formation of stable yttrium fluoride (YF₃) intermediates on the substrate surface. These fluoride species are often less reactive and require higher temperatures or more aggressive co-reactants (like water or oxygen plasma) to convert to yttrium oxide. This incomplete conversion can result in lower yttria incorporation and potential fluorine contamination in the final film, thereby reducing its overall quality and performance. This insight underscores the critical need to match the precursor chemistry with the specific deposition process conditions.
PE-CVD Experimental Workflow Diagram
Caption: Workflow for PE-CVD of YSZ films using a Y(hfac)₃ precursor.
Potential in Catalysis
While less documented in peer-reviewed literature, Y(hfac)₃ is noted for its potential as a catalyst.[4] The strong electron-withdrawing effect of the CF₃ groups makes the central yttrium ion a hard Lewis acid. This property can be exploited to catalyze a range of organic reactions, such as Friedel-Crafts acylations, Diels-Alder reactions, and polymerization processes, where electrophilic activation of a substrate is the key mechanistic step.
Part 4: Safety, Handling, and Storage
Proper handling of Y(hfac)₃ is essential to ensure laboratory safety. The compound is an irritant and requires careful management to avoid exposure.[3]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [4] |
| Signal Word | Warning | [4] | |
| Hazard Statements | H315 | Causes skin irritation. | [1][3] |
| H319 | Causes serious eye irritation. | [1][3] | |
| H335 | May cause respiratory irritation. | [1][3] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [3] |
| P280 | Wear protective gloves/eye protection/face protection. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling Protocols
-
Engineering Controls: Always handle Y(hfac)₃ in a certified chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling larger quantities, a dust mask (N95 or equivalent) is recommended.[4]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the individual to fresh air.[3]
Storage and Stability
Y(hfac)₃ is stable under normal conditions but is sensitive to moisture, which can lead to hydration and eventual decomposition.[3][7]
-
Store in a tightly sealed container to prevent moisture ingress.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]
-
For long-term storage, especially for high-purity grades intended for CVD, storing inside a desiccator or a nitrogen-filled glovebox is best practice.
Conclusion
Yttrium(III) hexafluoroacetylacetonate is a specialized organometallic compound whose value lies in its precisely engineered chemical properties. Its high volatility and defined thermal decomposition profile make it a suitable precursor for the vapor deposition of yttrium-containing functional materials. However, as demonstrated by its application in YSZ deposition, a deep understanding of its decomposition chemistry is crucial for optimizing process outcomes. With careful synthesis and handling, Y(hfac)₃ will continue to be a key enabling material for innovations in electronics, optics, and catalysis.
References
- American Elements. Yttrium(III) Hexafluoroacetylacetonate Hydrate. Retrieved from American Elements Website. [Link not available]
-
Otto Chemie Pvt. Ltd. Yttrium(III) Hexafluoro-2,4-Pentanedionate. Retrieved from Otto Chemie Website. [Link]
- Răducă, M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURES OF YTTRIUM AND DYSPROSIUM TETRAKIS(HEXAFLUOROACETYLACETONATO)
- Ceramics International. (2021). Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD.
-
Ames Laboratory. SDS Yttrium. Retrieved from Ames Laboratory Website. [Link]
-
OSTI.GOV. (2021). COMPARATIVE STUDY OF THREE YTTRIUM ORGANOMETALLIC COMPOUNDS FOR THE STABILIZATION OF THE CUBIC PHASE IN YSZ DEPOSITED. Retrieved from OSTI.GOV. [Link]
Sources
- 1. Yttrium(III) Hexafluoro-2,4-Pentanedionate | 18911-76-7 | www.ottokemi.com [ottokemi.com]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Yttrium(III) hexafluoroacetylacetonate 98 33751-70-1 [sigmaaldrich.com]
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